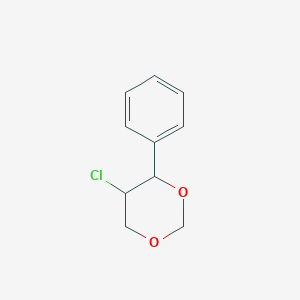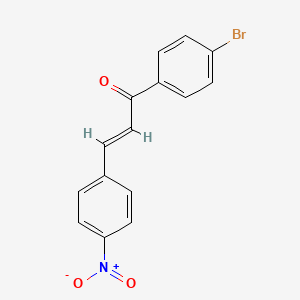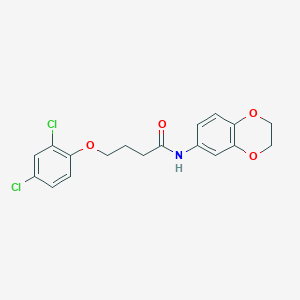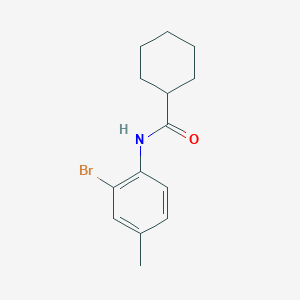
5-Hydroxy-4-methoxyisophthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-methoxyisophthalaldehyde: is an organic compound with the molecular formula C9H8O4 It is a derivative of isophthalaldehyde, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methoxyisophthalaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isophthalaldehyde.
Hydroxylation: Introduction of the hydroxyl group can be achieved through electrophilic aromatic substitution using reagents like hydroxylamine.
Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis applied in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
5-Hydroxy-4-methoxyisophthalaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the aldehyde groups to alcohols can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 5-Hydroxy-4-methoxyisophthalic acid.
Reduction: 5-Hydroxy-4-methoxyisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Hydroxy-4-methoxyisophthalaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which 5-Hydroxy-4-methoxyisophthalaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxyl and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Known for its use as a flavoring agent and its antimicrobial properties.
5-Hydroxyisophthalaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxyisophthalaldehyde:
Uniqueness
5-Hydroxy-4-methoxyisophthalaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
401935-66-8 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC名 |
5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-13-9-7(5-11)2-6(4-10)3-8(9)12/h2-5,12H,1H3 |
InChIキー |
MCKJFLUAUQBSEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1O)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
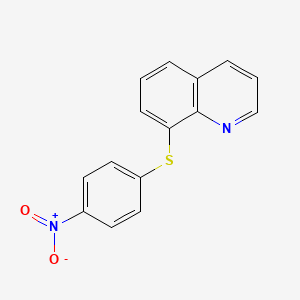
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
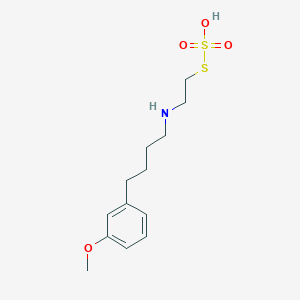
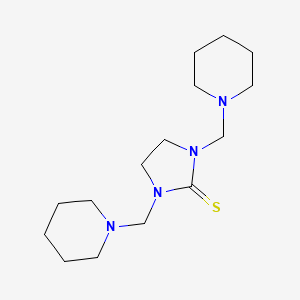
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)

